3-(Oxolan-2-yl)pyrrolidine-2-carboxylic acid hydrochloride
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Overview
Description
3-(Oxolan-2-yl)pyrrolidine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H16ClNO3. It is a mixture of diastereomers and is known for its versatile applications in various fields of scientific research .
Preparation Methods
The synthesis of 3-(Oxolan-2-yl)pyrrolidine-2-carboxylic acid hydrochloride involves several steps. One common synthetic route includes the reaction of oxolane (tetrahydrofuran) with pyrrolidine-2-carboxylic acid under specific reaction conditions. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid. Industrial production methods often involve optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3-(Oxolan-2-yl)pyrrolidine-2-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible with reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(Oxolan-2-yl)pyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-(Oxolan-2-yl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biological processes at the molecular level. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
3-(Oxolan-2-yl)pyrrolidine-2-carboxylic acid hydrochloride can be compared with other similar compounds such as:
1-Phenyl-2-oxo-3-pyrrolidinecarboxylic acid: This compound has a similar pyrrolidine scaffold but differs in its functional groups and overall structure.
Pyrrolidine derivatives: Various pyrrolidine derivatives share structural similarities but differ in their chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its versatile applications in different fields of research .
Properties
IUPAC Name |
3-(oxolan-2-yl)pyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c11-9(12)8-6(3-4-10-8)7-2-1-5-13-7;/h6-8,10H,1-5H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTWHSYOEAUKCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2CCNC2C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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